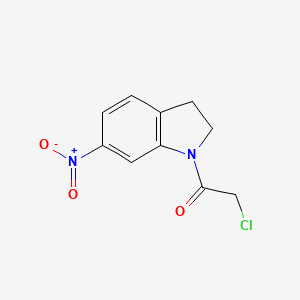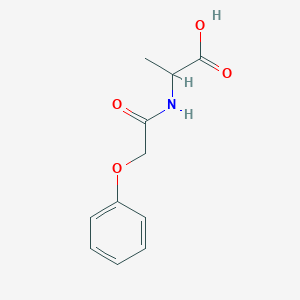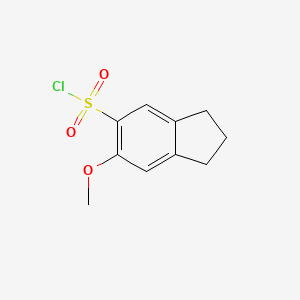
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
Übersicht
Beschreibung
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (DMQPA) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. DMQPA is a synthetic compound that has been used in a variety of laboratory experiments and is of particular interest due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been studied for its potential use in a variety of scientific research applications. It has been used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of cells. It has also been used to study the effects of environmental pollutants on the biology of organisms. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been used to study the effects of drugs on the body, and to study the effects of various drugs on the immune system.
Wirkmechanismus
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid binds to certain proteins in the body, and this binding triggers a cascade of biochemical and physiological changes. These changes can be studied in laboratory experiments to better understand the effects of various compounds on the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid have not been extensively studied. However, it is known that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has the ability to modulate the activity of certain enzymes, hormones, and receptors. It has also been shown to have an effect on cell proliferation, apoptosis, and cell migration. Additionally, it has been shown to modulate the activity of certain transcription factors, and to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule compound, which makes it easier to work with in laboratory experiments. However, there are also some limitations to using 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments. It is not a very potent compound, and its effects may vary depending on the conditions of the experiment. Additionally, its effects may not be easily reproducible.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in scientific research. One potential direction is to study the effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid on the development and progression of diseases, such as cancer and neurodegenerative diseases. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of environmental pollutants on the biology of organisms. Finally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of various drugs on the body, and to study the effects of various drugs on the immune system.
Eigenschaften
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIHAACNFPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



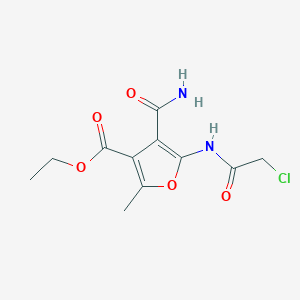
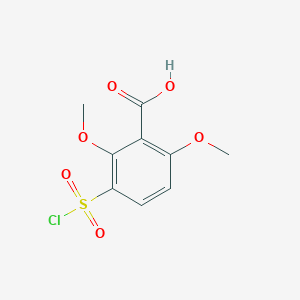
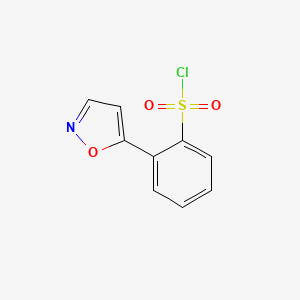
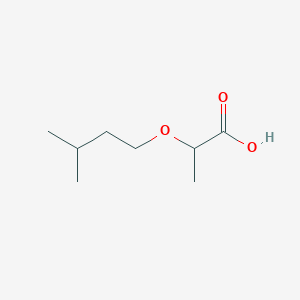
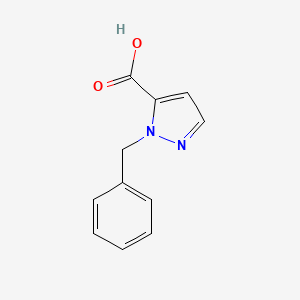
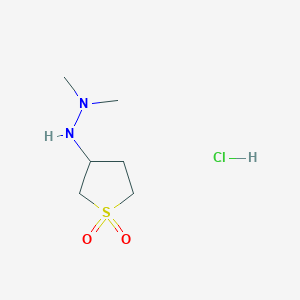
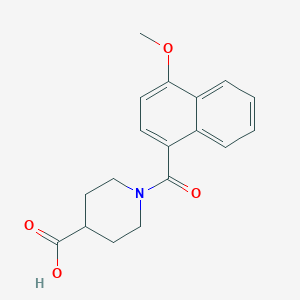
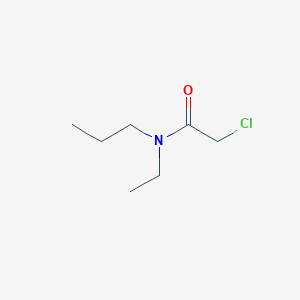
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)
